
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
The synthesis of 1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available starting materials. One common method involves the reaction of 2-isopropoxyethylamine with an appropriate azide compound under copper-catalyzed conditions to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, at temperatures ranging from room temperature to 80°C. The use of a copper catalyst, such as copper sulfate or copper(I) iodide, is essential for the cycloaddition reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted triazole derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles.
科学研究应用
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. It is also used in the development of new catalytic systems and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, it is explored as a potential drug candidate for various diseases. Its triazole moiety is known to enhance the pharmacokinetic properties of drugs, making it a valuable scaffold in drug design.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in disease pathways.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. Its triazole ring is known to form stable complexes with metal ions, which can influence its biological activity.
相似化合物的比较
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1-(2-hydroxyethyl)-1h-1,2,3-triazol-4-amine and 1-(2-methoxyethyl)-1h-1,2,3-triazol-4-amine, share structural similarities but differ in their substituents.
Uniqueness: The presence of the isopropoxyethyl group in this compound imparts unique chemical and biological properties. This group can influence the compound’s solubility, stability, and interactions with biological targets, making it distinct from other triazole derivatives.
属性
分子式 |
C7H14N4O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
1-(2-propan-2-yloxyethyl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4O/c1-6(2)12-4-3-11-5-7(8)9-10-11/h5-6H,3-4,8H2,1-2H3 |
InChI 键 |
CTDAKRNQOHWVIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCN1C=C(N=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


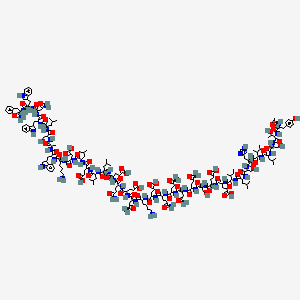
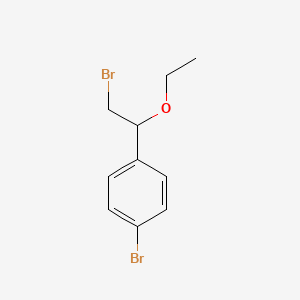
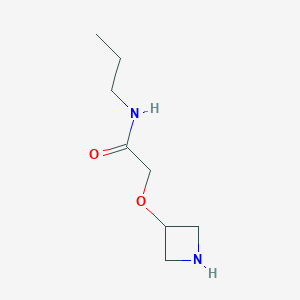
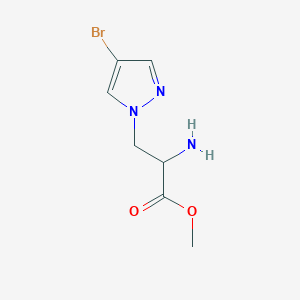
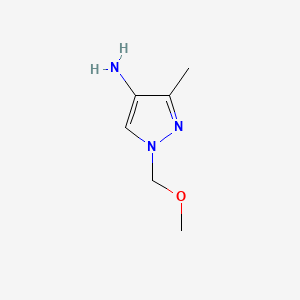
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)


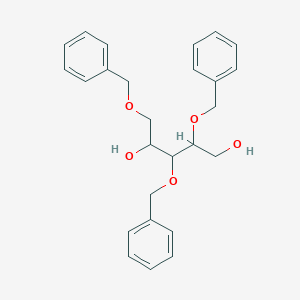



![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)

